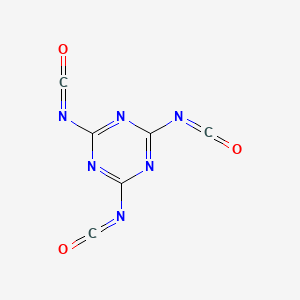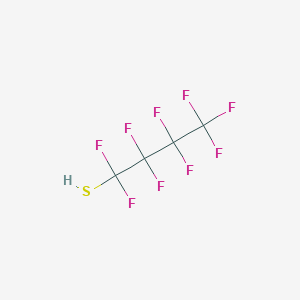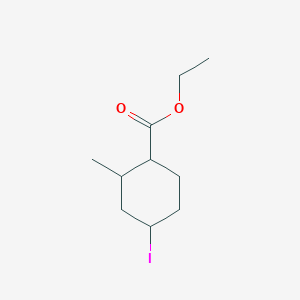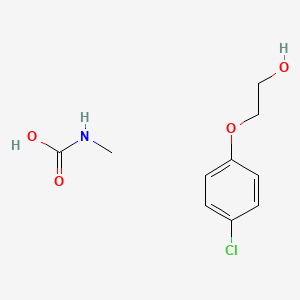
2-(4-Chlorophenoxy)ethanol;methylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid are two distinct compounds that can be combined to form a unique chemical entity. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes . Methylcarbamic acid, on the other hand, is a derivative of carbamic acid and is used in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{4-Chlorophenol} + \text{Ethylene oxide} \rightarrow \text{2-(4-Chlorophenoxy)ethanol} ]
For methylcarbamic acid, it can be synthesized by reacting methylamine with carbon dioxide under controlled conditions: [ \text{Methylamine} + \text{Carbon dioxide} \rightarrow \text{Methylcarbamic acid} ]
Industrial Production Methods
Industrial production of 2-(4-Chlorophenoxy)ethanol involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization. Methylcarbamic acid production in an industrial setting also follows similar principles, with emphasis on maintaining reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophenoxyacetic acid.
Reduction: Reduction reactions can convert it to 4-chlorophenoxyethanol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Methylcarbamic acid can participate in:
Hydrolysis: It can hydrolyze to form methylamine and carbon dioxide.
Condensation: It can react with alcohols to form carbamate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides are employed for nucleophilic substitution.
Major Products
Oxidation: 4-Chlorophenoxyacetic acid.
Reduction: Various 4-chlorophenoxyethanol derivatives.
Substitution: Substituted phenoxyethanol compounds.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)ethanol involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. Methylcarbamic acid exerts its effects through its ability to form carbamate esters, which can inhibit certain enzymes and disrupt metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid group instead of an ethanol group.
4-Chlorophenol: The parent compound for 2-(4-Chlorophenoxy)ethanol.
Carbamic acid: The parent compound for methylcarbamic acid.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Methylcarbamic acid’s uniqueness lies in its ability to form carbamate esters, making it valuable in various chemical and biological processes.
Propiedades
Número CAS |
113137-66-9 |
|---|---|
Fórmula molecular |
C10H14ClNO4 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)ethanol;methylcarbamic acid |
InChI |
InChI=1S/C8H9ClO2.C2H5NO2/c9-7-1-3-8(4-2-7)11-6-5-10;1-3-2(4)5/h1-4,10H,5-6H2;3H,1H3,(H,4,5) |
Clave InChI |
KSOSJAKPTZYRRP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)O.C1=CC(=CC=C1OCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


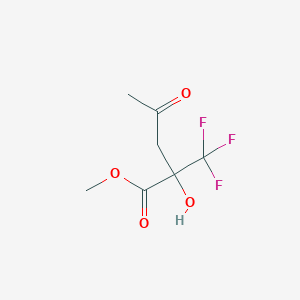
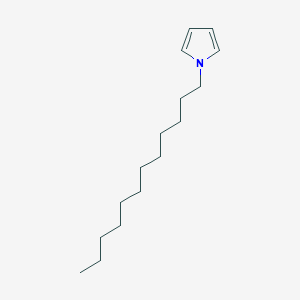
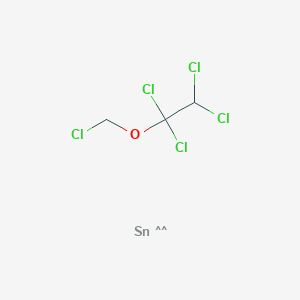

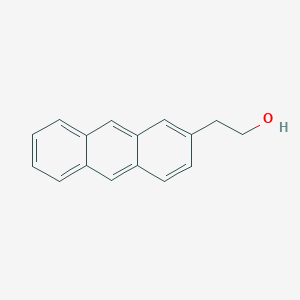

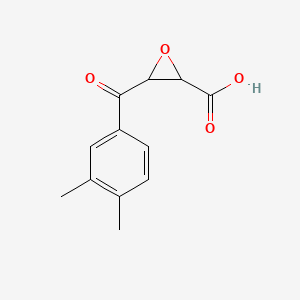
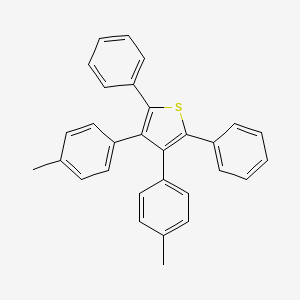
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
